Benzhydryl 3-methyl-4-nitrobenzoate
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Overview
Description
Benzhydryl 3-methyl-4-nitrobenzoate is an organic compound that belongs to the class of benzhydryl compounds These compounds are characterized by the presence of a benzhydryl group, which consists of two benzene rings connected by a single methane group The specific structure of this compound includes a benzhydryl group attached to a 3-methyl-4-nitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzhydryl 3-methyl-4-nitrobenzoate typically involves the esterification of 3-methyl-4-nitrobenzoic acid with benzhydrol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Benzhydryl 3-methyl-4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzhydryl group can participate in nucleophilic substitution reactions, where the hydrogen atoms on the benzene rings are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides or alkoxides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: Benzhydryl 3-methyl-4-aminobenzoate.
Substitution: Various substituted benzhydryl derivatives.
Hydrolysis: Benzhydrol and 3-methyl-4-nitrobenzoic acid.
Scientific Research Applications
Benzhydryl 3-methyl-4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzhydryl 3-methyl-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, altering the oxidative state of biological molecules. The benzhydryl group can interact with hydrophobic pockets in proteins, affecting their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- Benzhydryl 4-methyl-3-nitrobenzoate
- Benzhydryl 3-methyl-4-aminobenzoate
- Benzhydryl 3,4-dimethylbenzoate
Comparison: Benzhydryl 3-methyl-4-nitrobenzoate is unique due to the specific positioning of the methyl and nitro groups on the benzoate moiety. This positioning can influence the compound’s reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
benzhydryl 3-methyl-4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-15-14-18(12-13-19(15)22(24)25)21(23)26-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKKUYCVDAWDPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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